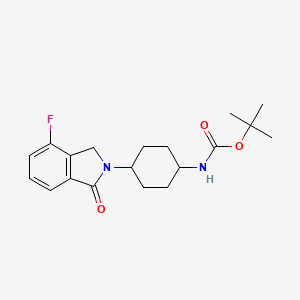

tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate

Description

This compound features a cyclohexylcarbamate backbone substituted with a 4-fluoro-1-oxoisoindolin-2-yl group. Its stereochemistry (1R,4R) indicates a trans configuration across the cyclohexane ring, which influences its conformational stability and interaction with biological targets.

Properties

IUPAC Name |

tert-butyl N-[4-(7-fluoro-3-oxo-1H-isoindol-2-yl)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN2O3/c1-19(2,3)25-18(24)21-12-7-9-13(10-8-12)22-11-15-14(17(22)23)5-4-6-16(15)20/h4-6,12-13H,7-11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDQTSYYHPYFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=C(C2=O)C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an ortho-substituted benzamide and a suitable reagent.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formation of the Cyclohexylcarbamate: The cyclohexylcarbamate moiety can be formed by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluoro-substituted isoindolinone moiety could impart unique binding properties, making it a useful tool in biochemical assays and drug discovery.

Medicine

In medicine, carbamates are known for their pharmacological activities, including as enzyme inhibitors and neuroprotective agents. This compound may be investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an anticancer agent.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or mechanical strength. Its unique structure may also make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate will depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluoro-substituted isoindolinone moiety could play a key role in its binding affinity and specificity, while the cyclohexylcarbamate group may influence its overall stability and solubility.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, focusing on substituent differences and physicochemical properties:

Key Differences and Implications

Fluorine Position :

- The 4-fluoro substitution (target compound) vs. 5-fluoro (CAS 1707367-80-3) alters electronic distribution and steric interactions. The 4-fluoro group may enhance metabolic stability compared to 5-fluoro due to reduced susceptibility to oxidative metabolism .

Halogen vs. Alkyl Substituents: The 2-bromobenzamido analogue (CAS 1286275-26-0) introduces a heavy halogen, increasing molecular weight by ~49 g/mol compared to the target compound. Bromine’s polarizability could improve binding affinity in hydrophobic pockets .

Heterocyclic Modifications: The tetrahydroquinolinylamino group (CAS 558442-80-1) introduces a fused bicyclic system, likely enhancing blood-brain barrier penetration for CNS-targeted applications .

Biological Activity

tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate is a synthetic organic compound notable for its complex structure and potential biological applications. With a molecular formula of C19H25FN2O3 and a molecular weight of 348.41 g/mol, this compound exhibits intriguing pharmacological properties, particularly in the context of cancer therapy and other diseases associated with dysregulated cell proliferation.

Chemical Structure and Properties

The compound features several key structural components:

- tert-butyl group : Enhances lipophilicity.

- cyclohexyl moiety : Provides steric bulk, possibly influencing binding interactions.

- fluorinated isoindolinone derivative : The presence of fluorine may enhance bioavailability and potency compared to non-fluorinated analogs.

Preliminary studies suggest that this compound may act as an inhibitor of specific protein kinases involved in cell cycle regulation. This inhibition could lead to decreased cancer cell proliferation, positioning the compound as a candidate for further development in oncology.

In Vitro Studies

In vitro assays have demonstrated that this compound interacts with key proteins involved in the cell cycle. While detailed binding affinity studies are still required, initial data indicate potential efficacy against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against breast and prostate cancer cells.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-Butyl (1R*,4R*)-4-(7-chloro-1-oxoisoindolin-2-yl)cyclohexylcarbamate | Similar core structure with chlorine instead of fluorine | Chlorine may alter pharmacokinetics |

| tert-Butyl (1R*,4R*)-4-(7-methyl-1-oxoisoindolin-2-yl)cyclohexylcarbamate | Methyl substitution on isoindolinone | May exhibit different bioactivity profiles |

| tert-Butyl (1R*,4R*)-4-(7-bromo-1-oxoisoindolin-2-yl)cyclohexylcarbamate | Bromine substitution | Potentially different reactivity compared to fluorinated analogs |

Case Study 1: Inhibition of Kinase Activity

A study conducted on a series of isoindolinone derivatives indicated that compounds structurally similar to tert-butyl (1R*,4R*) exhibited significant inhibition of cyclin-dependent kinases (CDKs). This inhibition was correlated with reduced phosphorylation of target substrates, suggesting a mechanism by which the compound may exert its anti-proliferative effects.

Case Study 2: Bioavailability and Pharmacokinetics

Research into the pharmacokinetics of fluorinated isoindolinones has shown that the presence of fluorine can enhance metabolic stability and bioavailability. A comparative analysis revealed that compounds with fluorine substitutions had improved absorption characteristics in preclinical models, making them more suitable for therapeutic applications.

Safety and Toxicological Profile

While comprehensive toxicological data for tert-butyl (1R*,4R*) is limited, preliminary safety assessments indicate that it does not exhibit significant acute toxicity. However, further investigation into chronic exposure effects and potential mutagenicity is necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl carbamate derivatives with isoindolinone moieties?

- Methodology : Prioritize protecting group strategies (e.g., tert-butoxycarbonyl [Boc] groups) to stabilize reactive amines during multi-step syntheses. Use column chromatography (silica gel) for purification, as demonstrated in the synthesis of similar compounds with 89% yield . Monitor reaction progress via TLC and confirm stereochemistry using NMR (e.g., coupling constants and splitting patterns in NMR, as in δ 8.22 ppm for pyrimidine derivatives ).

- Data Note : Yield optimization often requires adjusting stoichiometry of aryl halides and amine intermediates (e.g., 4-fluoro-substituted reactants) .

How can researchers validate the stereochemical configuration of (1R,4R) isomers in cyclohexylcarbamate derivatives?**

- Methodology : Combine -NMR (e.g., axial/equatorial proton coupling patterns in cyclohexane rings) with chiral HPLC or polarimetry ([α]D measurements, e.g., +15.23° for a related compound ). X-ray crystallography may resolve ambiguities but requires high-purity crystals.

- Contradiction Alert : Discrepancies in coupling constants (e.g., J = 6.6 Hz in axial protons vs. J = 3.2 Hz in non-equatorial analogs) may arise from solvent effects or conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.